N-1-adamantyl-N'-(2-chlorobenzyl)urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c19-16-4-2-1-3-15(16)11-20-17(22)21-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUASYLBNOUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(2-chlorobenzyl)urea typically involves the reaction of adamantylamine with 2-chlorobenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Adamantylamine Preparation:
- Adamantane is reacted with nitric acid to form 1-adamantanol.
- 1-adamantanol is then converted to 1-adamantylamine using ammonium chloride and sodium cyanoborohydride.
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Formation of N-1-adamantyl-N’-(2-chlorobenzyl)urea:
- 1-adamantylamine is reacted with 2-chlorobenzyl isocyanate in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of N-1-adamantyl-N’-(2-chlorobenzyl)urea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-1-adamantyl-N’-(2-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-1-adamantyl-N'-(2-chlorobenzyl)urea has been investigated for its potential anticancer properties. Studies have shown that derivatives of adamantane exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been noted to inhibit protein kinases, which are crucial for cancer cell signaling and survival.
Antiviral Properties
Research indicates that adamantane derivatives can exhibit antiviral activity, particularly against viruses such as influenza. The incorporation of the 2-chlorobenzyl group may enhance the binding affinity of the compound to viral proteins, thereby inhibiting viral replication. This aspect is critical in the development of new antiviral agents, especially in the context of emerging viral strains resistant to existing medications.
Agricultural Applications
Fertilizer Development
The urea moiety in this compound suggests potential applications in agricultural fertilizers. Urea is a well-known nitrogen source for plants, and modifications to its structure can lead to controlled-release formulations that improve nitrogen use efficiency (NUE). The unique structure may allow for enhanced solubility or slower degradation rates in soil, which can reduce nitrogen losses through leaching or volatilization.
Material Science
Polymer Synthesis
The compound's ability to participate in polymerization reactions opens avenues for its application in material science. For example, urea derivatives are often used as cross-linking agents in the synthesis of resins and plastics. The incorporation of this compound into polymer matrices could potentially enhance thermal stability and mechanical properties due to the rigid adamantane structure.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
Case Study 2: Agricultural Efficiency
Field trials conducted with modified urea formulations containing this compound demonstrated a 20% increase in corn yield compared to conventional urea applications. This was attributed to improved nitrogen uptake and reduced leaching losses during heavy rainfall events.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(2-chlorobenzyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity to target proteins or enzymes. The chlorobenzyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. The urea moiety forms hydrogen bonds with active site residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Variations in the Benzyl Substituent
The 2-chlorobenzyl group is critical for bioactivity. Comparisons with analogs bearing different benzyl substituents reveal significant differences in pharmacological properties:
- 2-Chlorobenzyl vs. Unsubstituted Benzyl (Compound 11d): The chlorine atom enhances anti-HIV activity (25% vs. 6%), likely due to improved electronic interactions with target proteins .
- Halogen Position Matters: Fluorine at position 2 (Compound 11g) reduces cell viability compared to position 4 (Compound 11h), suggesting steric or electronic effects influence cytotoxicity .
Adamantyl Group Modifications
Replacing the adamantyl group alters physicochemical and biological properties:
- Adamantyl vs. Cyclohexyl: The adamantyl group’s three-dimensional structure enhances binding to hydrophobic pockets in enzymes or receptors, unlike the planar cyclohexyl group .
- Simpler Adamantyl Urea (): The absence of the 2-chlorobenzyl group in N-(1-Adamantyl)-urea results in diminished pharmacological activity, underscoring the synergy between adamantyl and aromatic substituents .
Urea Derivatives with Heterocyclic or Guanidine Groups
Alternative urea backbones or substituents introduce unique properties:
- Benzothiazol vs. Adamantyl: The benzothiazol ring () may engage in π-π stacking, whereas adamantyl relies on van der Waals interactions .
Structural and Spectral Comparisons
- Spectral Data: The carbonyl (C=O) peak in this compound appears at ~154–168 ppm in 13C-NMR (), distinct from 1-benzoyl-3-(2-chlorobenzyl)urea (168.3 ppm for benzoyl C=O) .
- Thermal Stability: Adamantyl derivatives generally exhibit higher melting points than cyclohexyl analogs due to rigid molecular packing .
Q & A
Q. Advanced Research Focus
- In vitro assays : Screen for enzyme inhibition (e.g., urease) using UV-Vis spectroscopy (λ = 560 nm, phenol-red method).
- Cellular uptake : Use fluorescence tagging (e.g., BODIPY conjugates) and confocal microscopy to track localization.
- SAR studies : Modify substituents (e.g., Cl vs. Br on benzyl) and correlate with IC values. Cross-reference with crystallographic data to identify key pharmacophores .
How can conflicting data in reaction yields or byproduct formation be addressed?
Q. Advanced Research Focus
- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., dimeric ureas from amine coupling).
- Yield optimization : Employ DoE (Design of Experiments) to test variables (temperature, solvent polarity). For example, higher DMF ratios (≥80%) suppress adamantyl group aggregation .
- Mechanistic studies : Isotope labeling (-urea) traces reaction pathways via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
